2-Chloro-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one
Description
Historical Context and Development of Pyrimido-oxazine Compounds
The development of pyrimido-oxazine compounds traces its origins to the mid-20th century, with foundational work on pyrimido[4,5-b]oxazines documented as early as 1975 in studies focusing on 8-oxadihydropteridines and their synthetic methodologies. This early research established the fundamental understanding of the fused ring systems that combine pyrimidine and oxazine functionalities, laying the groundwork for subsequent investigations into their chemical properties and biological activities.
The evolution of pyrimido-oxazine chemistry gained significant momentum in the 21st century, particularly with the recognition of heterocyclic compounds as essential frameworks in pharmaceutical development. Research publications from 2021 demonstrate the continued interest in novel pyrimido-oxazine synthesis, with investigators developing innovative synthetic approaches starting from chalcone and urea precursors. These studies represent a systematic exploration of structural modifications aimed at enhancing biological activity and expanding the therapeutic potential of this compound class.
The historical progression of pyrimido-oxazine research reflects broader trends in medicinal chemistry, where researchers increasingly recognized the importance of fused heterocyclic systems in drug discovery. The development of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one specifically emerged from efforts to create compounds with enhanced selectivity and potency, building upon decades of research into pyrimidine and oxazine chemistry. This compound represents a convergence of synthetic methodology advancement and targeted biological activity optimization.
Contemporary research continues to build upon these historical foundations, with recent studies focusing on second-generation tricyclic pyrimido-pyrrolo-oxazine compounds that demonstrate potential blood-brain barrier permeability. This progression illustrates the continuous evolution of pyrimido-oxazine chemistry from basic synthetic studies to sophisticated drug design applications targeting specific therapeutic areas.
Chemical Classification and Nomenclature
2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one belongs to the broader classification of heterocyclic compounds, specifically within the category of bicyclic systems that incorporate both nitrogen and oxygen heteroatoms. The compound is systematically classified as a pyrimidine derivative fused with an oxazine ring, creating a unique structural framework that combines the electronic properties of both heterocyclic systems.
The compound's research significance is further emphasized by its demonstrated biological activities, particularly in anticancer applications where derivatives have shown superior activity compared to established chemotherapeutic agents. Research data indicates that related pyrimidine derivatives have achieved half-maximal inhibitory concentration values as low as 0.03 micromolar against A549 cancer cell lines, representing enhanced activity compared to reference compounds. This level of potency positions the compound family as promising candidates for further drug development efforts.
Within the context of materials science research, pyrimido-oxazine compounds have gained attention for their potential applications in developing novel materials with unique electronic and optical properties. The fused ring structure provides a rigid, planar framework that can facilitate intermolecular interactions important for material properties, while the presence of multiple heteroatoms offers opportunities for coordination chemistry applications.
The synthetic versatility of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one contributes significantly to its research value, as the chlorine substituent provides a reactive site for nucleophilic substitution reactions. This reactivity enables the preparation of diverse derivatives through reactions with amines, thiols, and alkoxides, facilitating structure-activity relationship studies essential for optimizing biological properties. The compound serves as both a target molecule for synthetic methodology development and a building block for more complex heterocyclic systems.
Overview of Pyrimido[5,4-b]oxazin Derivatives in Scientific Literature
The scientific literature presents a comprehensive overview of pyrimido[5,4-b]oxazin derivatives, demonstrating their versatility in medicinal chemistry applications and synthetic methodology development. Recent publications have documented the synthesis of novel derivatives through innovative multi-component reactions, including one-pot three-component condensations that achieve impressive yields under both thermal and microwave-assisted conditions.
Research publications from 2014 detail the discovery of 6-phenylpyrimido[4,5-b]oxazines as potent and selective acyl Coenzyme A:diacylglycerol acyltransferase 1 inhibitors, demonstrating the therapeutic potential of this compound class. These studies revealed that structural modifications within the pyrimido-oxazine framework can achieve significant improvements in biological activity, with some derivatives displaying markedly enhanced potency compared to initial lead compounds.
Contemporary research has expanded into second-generation tricyclic compounds, with investigations focusing on pyrimido-pyrrolo-oxazine mechanistic target of rapamycin inhibitors that show predicted blood-brain barrier permeability. This development represents a significant advancement in the field, as it addresses a major limitation in central nervous system drug development while maintaining the desirable biological activities associated with pyrimido-oxazine scaffolds.
The following table summarizes key derivatives and their reported activities based on recent literature:
| Derivative Type | Target Activity | Key Finding | Reference Year |
|---|---|---|---|
| Phenylpyrimido-oxazines | DGAT1 Inhibition | Selective enzyme inhibition with in vivo efficacy | 2014 |
| Tricyclic pyrimido-pyrrolo-oxazines | mTOR Inhibition | Blood-brain barrier permeability prediction | 2021 |
| Tetrahydropyrimido-oxazines | Anticancer Activity | Superior activity vs. etoposide | 2021 |
| Novel pyrimido-oxazine diones | Synthetic Methodology | High yields via three-component reaction | 2022 |
The literature also documents extensive synthetic methodology development, with researchers exploring various approaches including Claisen-Schmidt condensation and Michael addition reactions for constructing the pyrimido-oxazine framework. These synthetic studies have revealed that compounds containing cyano and thiomethyl groups at adjacent positions can undergo cyclization reactions to form polycyclic heterocyclic systems, expanding the structural diversity accessible from pyrimido-oxazine precursors.
Properties
IUPAC Name |
2-chloro-8H-pyrimido[5,4-b][1,4]oxazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O2/c7-6-8-1-3-5(10-6)9-4(11)2-12-3/h1H,2H2,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFLSQFORMFAAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=NC(=NC=C2O1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one typically proceeds via the cyclization of a chlorinated pyrimidine derivative and an oxazine precursor. Key aspects of this synthetic approach include:
-
- A chlorinated pyrimidine derivative, often 4,6-dichloropyrimidine or related compounds.
- An appropriate oxazine precursor, such as a hydroxy-substituted intermediate capable of ring closure.
-
- Use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate nucleophilic substitution and cyclization.
- Solvents like dimethyl sulfoxide (DMSO) or ethanol are commonly employed to dissolve reactants and promote reaction efficiency.
- Elevated temperatures are applied, typically reflux or controlled heating, to drive the cyclization process to completion.
Mechanism:
The reaction involves nucleophilic attack by the oxazine precursor on the chlorinated pyrimidine, followed by intramolecular cyclization to form the fused heterocyclic system.
Detailed Synthetic Procedure Example
A representative synthetic route includes the following steps:
This method yields the target compound with high purity and reasonable yields, suitable for further applications in research and industry.
Industrial Production Methods
For scale-up and industrial production, continuous flow reactors are often employed to enhance control over reaction parameters and reproducibility:
Continuous Flow Reactors:
Allow precise control of temperature, pressure, and reactant concentrations, leading to improved yield and product consistency.Automated Systems:
Facilitate monitoring and adjustment of reaction conditions in real-time, optimizing reaction efficiency and minimizing by-products.-
- Scalability for large-scale synthesis.
- Enhanced safety due to controlled reaction environment.
- Consistent quality suitable for pharmaceutical or material science applications.
These industrial methods align with modern synthetic chemistry practices to produce 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one at commercial scale.
Reaction Types and Reagents in Preparation
The preparation process involves several key reaction types:
| Reaction Type | Description | Common Reagents/Conditions | Resulting Transformation |
|---|---|---|---|
| Nucleophilic substitution | Chlorine atom on pyrimidine replaced by nucleophile | Amines, thiols, alkoxides; base (NaOH, K2CO3) | Formation of substituted derivatives or intermediates |
| Cyclization | Intramolecular ring closure to form fused system | Elevated temperature, solvent (DMSO, ethanol) | Formation of pyrimido-oxazine fused ring |
These reactions are carefully controlled to maximize yield and minimize side reactions.
Research Findings and Optimization
Recent research efforts have focused on optimizing the synthesis of pyrimido[5,4-b]oxazine derivatives, including 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one, for biological applications such as GPR119 agonists in diabetes treatment. Key insights include:
- Introduction of specific substituents on the pyrimidine ring to enhance biological activity without compromising synthetic accessibility.
- Use of coupling reactions such as Buchwald–Hartwig amination to introduce amine substituents, improving compound diversity.
- Demethylation and cyclization steps optimized using reagents like boron tribromide (BBr3) for selective functional group transformations.
- Application of palladium-catalyzed cross-coupling reactions under inert atmosphere to achieve high yields of target compounds.
These synthetic strategies demonstrate the versatility and adaptability of the preparation methods for producing 2-Chloro-6H-pyrimido[5,4-b]oxazin-7(8H)-one and its derivatives with potential therapeutic relevance.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Materials | Chlorinated pyrimidine derivatives, oxazine precursors |
| Reaction Type | Nucleophilic substitution, cyclization |
| Common Bases | Sodium hydroxide, potassium carbonate |
| Solvents | Dimethyl sulfoxide, ethanol |
| Temperature Range | Elevated temperatures (80–120 °C) |
| Industrial Techniques | Continuous flow reactors, automated control systems |
| Catalysts/Reagents | Pd catalysts (for coupling), BBr3 (for demethylation) |
| Yield and Purity | High, suitable for research and industrial use |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are typically used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Nucleophilic substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Oxidation: Oxidized derivatives with higher oxidation states.
Reduction: Reduced derivatives with additional hydrogen atoms or other reduced forms.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one is being investigated for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.
Case Study: Anticancer Activity
Research has shown that derivatives of this compound can exhibit significant anticancer properties. For example, compounds structurally related to this compound have been tested against various cancer cell lines:
| Compound | Cell Line Tested | IC₅₀ (µM) | Notes |
|---|---|---|---|
| Etoposide | SiHa | 10.5 | Reference drug |
| Compound 12 | MCF-7 | 0.09 | Significant efficacy |
| Compound 13 | A549 | 0.03 | Enhanced activity |
These findings suggest that modifications in the pyrimidine structure can lead to enhanced anticancer properties compared to standard chemotherapeutic agents like etoposide .
Materials Science
The compound is also being explored for its potential use in the development of novel materials with unique electronic or optical properties. Its heterocyclic structure allows for the design of materials that may be useful in electronic devices or sensors.
Case Study: Synthesis of Advanced Materials
In industrial applications, this compound is utilized in synthesizing advanced materials and specialty chemicals. The compound's unique reactivity enables the creation of materials with tailored properties for specific applications.
Biological Studies
As a probe in biochemical research, this compound is used to study various molecular interactions and pathways. Its ability to interact with enzymes and receptors makes it valuable for understanding complex biological processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Derivatives
The pyrimido[5,4-b][1,4]oxazine scaffold allows for diverse substitutions, enabling tailored physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrimido-Oxazine Derivatives
Physicochemical Properties
- Electrophilicity : Bromine substitution enhances reactivity in cross-coupling reactions compared to chlorine, though at the cost of higher molecular weight .
- Solubility : Derivatives with hydrophilic groups (e.g., piperazine in compound 20) exhibit better aqueous solubility, critical for oral bioavailability .
Biological Activity
2-Chloro-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one is a heterocyclic compound characterized by its unique fused pyrimidine and oxazine rings. This structural configuration contributes to its diverse biological activities and potential applications in medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₆H₄ClN₃O₂
- Molecular Weight : 185.57 g/mol
- CAS Number : 943995-32-2
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of the chlorine atom allows for nucleophilic substitution reactions, which can modify its biological interactions. The compound has been shown to modulate enzyme activities related to cancer cell proliferation and inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to pyrimidine derivatives. For instance, derivatives exhibiting similar structures have been tested against various cancer cell lines:
| Compound | Cell Line Tested | IC₅₀ (µM) | Notes |
|---|---|---|---|
| Etoposide | SiHa | 10.5 | Reference drug |
| Compound 12 | MCF-7 | 0.09 | Significant efficacy |
| Compound 13 | A549 | 0.03 | Enhanced activity compared to Compound 12 |
These compounds demonstrated superior activity compared to standard chemotherapeutic agents like etoposide, indicating that modifications in the pyrimidine structure can lead to enhanced anticancer properties .
Anti-inflammatory Effects
The compound's ability to inhibit certain enzymes involved in inflammatory pathways has also been investigated. Specifically, it has been shown to interact with microsomal prostaglandin E synthase (mPGES-1), which is crucial in prostaglandin biosynthesis:
- Inhibition Profile : The compound exhibited an IC₅₀ value of approximately 3.4 µM for mPGES-1 inhibition, suggesting potential as an anti-inflammatory agent .
Other Biological Activities
In addition to anticancer and anti-inflammatory effects, studies have explored other pharmacological properties:
- Antioxidant Activity : Compounds derived from similar structures have shown significant antioxidant capabilities, with some derivatives exhibiting lower IC₅₀ values against DPPH radicals compared to standard antioxidants.
- Anti-Alzheimer's Potential : Research into related compounds has indicated potential for anti-Alzheimer's effects through inhibition of acetylcholinesterase (AChE) activity .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrimidine derivatives, including this compound:
- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their cytotoxicity against multiple cancer cell lines (e.g., HepG2, MCF-7). Notably, some derivatives displayed IC₅₀ values significantly lower than those of established chemotherapeutics .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrimidine-based compounds revealed that modifications at specific positions significantly influence biological activity. For example, substituting different functional groups on the pyrimidine ring often enhanced anticancer efficacy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Chloro-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one, and how do reaction conditions influence product purity?
- Methodology : The compound is synthesized via regioselective cyclization of 5-amino-4-substituted pyrimidines with ethyl pyruvate. Key steps include:
- Solvent-dependent cyclization: Using ethanol or aprotic solvents (e.g., DMF) to control regioselectivity (e.g., forming 8-substituted vs. 4-substituted derivatives) .
- Sequential alkylation and hydrolysis: For example, methyl (tert-butoxycarbonyl)-L-serinate reacts with silver oxide and methyl iodide in acetonitrile under argon to yield intermediates, followed by deprotection .
Q. How is the structural identity of this compound confirmed in synthetic workflows?
- Analytical Techniques :
- NMR : - and -NMR to verify substituent positions and ring closure (e.g., characteristic shifts for oxazine protons at δ 4.2–5.1 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] for CHClNO: calc. 216.0165, obs. 216.0168) .
- X-ray Crystallography : For unambiguous confirmation of regiochemistry in crystalline derivatives (e.g., related pyrimido-oxazinone analogs) .
Q. What are the stability concerns for this compound under common laboratory conditions?
- Instability : The oxazinone ring is prone to hydrolysis in hydroxylic media (e.g., water or ethanol), leading to ring-opening products like β-carbamoyl-carboxylic acids .
- Mitigation Strategies :
- Store under inert atmosphere (argon) at ≤ -20°C.
- Avoid prolonged exposure to protic solvents during synthesis .
Advanced Research Questions
Q. How can solvent-dependent regioselectivity in pyrimido-oxazinone synthesis be rationalized and optimized?
- Mechanistic Insight : In ethanol, nucleophilic attack by the pyrimidine’s 5-amino group on ethyl pyruvate favors 8-substitution, while aprotic solvents stabilize alternative transition states for 4-substitution .
- Optimization :
- Kinetic vs. Thermodynamic Control : Use low-temperature conditions in DMF to favor kinetic products.
- Catalysis : Add triethylamine to enhance nucleophilicity of intermediates (e.g., yielding 6-carbamoylmethyl derivatives) .
Q. What pharmacological activities have been reported for pyrimido-oxazinone derivatives, and how can their structure-activity relationships (SAR) guide further studies?
- Reported Activities :
- Positive Inotropic Effects : Derivatives with chloro and methyl substituents (e.g., 2-chloro-8-methyl analogs) show enhanced cardiac activity in vitro .
- Antimicrobial Potential : Structural analogs (e.g., pyrido-benzoxazines) exhibit activity against Gram-positive bacteria .
- SAR Guidance :
- Introduce electron-withdrawing groups (e.g., Cl) at position 2 to enhance metabolic stability.
- Modify the oxazinone ring with hydrophobic substituents (e.g., methyl) to improve membrane permeability .
Q. How can analytical challenges in quantifying trace impurities or degradation products be addressed?
- Advanced Techniques :
- HPLC-MS/MS : Use C18 columns with gradient elution (e.g., 0.1% formic acid in acetonitrile/water) to resolve degradation products .
- Stability-Indicating Methods : Forced degradation studies under acidic/alkaline conditions to validate method robustness .
Q. What contradictions exist in literature regarding reaction outcomes, and how can they be resolved experimentally?
- Case Study :
- Contradiction : Ethanol-mediated reactions yield either 8-substituted oxazinones (e.g., 5) or hydrolyzed byproducts depending on reaction time .
- Resolution : Monitor reaction progress via TLC or in situ IR to terminate reactions before hydrolysis dominates.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
